N-(4-chlorothiazol-2-yl)acetamide
Overview
Description
“N-(4-chlorothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C5H5ClN2OS . It is also known by other names such as “2-naphthalen-4-ylethanamine” and "Acetamide, N-(4-chloro-2-thiazolyl)" .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the reaction of 2-aminothiazole with chloroacetyl chloride . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular weight of this compound is 176.62 g/mol . The compound’s structure includes a thiazole ring, which is a type of heterocyclic compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.62 g/mol . Other properties such as density, melting point, and boiling point are not specified in the search results .Scientific Research Applications
Biological Effects of Related Compounds
Research on acetamide and its derivatives, including formamide and N,N-dimethylacetamide, provides insights into the biological consequences of exposure to these chemicals, underscoring their commercial importance and diverse biological responses (Kennedy, 2001). Although these studies primarily assess toxicity, understanding the biological effects of similar compounds can guide safety assessments and potential applications of N-(4-chlorothiazol-2-yl)acetamide in research contexts.
Synthesis and Role in Medicinal Chemistry
The synthesis of pyrazole heterocycles, employing reagents like phosphorus oxychloride, dimethyl formamide, and acetamide, highlights the role of acetamide derivatives in developing compounds with widespread biological activities, such as anticancer and antimicrobial properties (Dar & Shamsuzzaman, 2015). This research area might offer insights into utilizing this compound for synthesizing novel bioactive molecules.
Advanced Oxidation Processes and Environmental Applications
Advanced oxidation processes (AOPs) for treating acetaminophen in water, resulting in various by-products including acetamide, indicate the environmental relevance of acetamide derivatives (Qutob et al., 2022). The transformation products and pathways explored in these studies could inform environmental monitoring and degradation studies involving this compound.
Adsorptive Elimination of Pharmaceuticals from Water
The adsorptive removal of acetaminophen from water, highlighting mechanisms like π-π interactions and hydrogen bonding, presents a framework for studying the environmental behavior and treatment of compounds related to this compound (Igwegbe et al., 2021). Understanding these interactions could guide the development of water treatment strategies targeting this compound and similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTCWGSJNRDNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726265 | |
Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-43-2 | |
Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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